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Compound of Interest

Compound Name: 4-NITRO-[1,1'-BIPHENYL]-3-OL

Cat. No.: B096009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characteristics of nitro-substituted

hydroxybiphenyls. While specific, verified spectroscopic data for 4-nitro-[1,1'-biphenyl]-3-ol is
not readily available in public databases, this document provides a detailed overview of the

expected spectroscopic behavior and presents data for the closely related isomer, 3'-nitro-[1,1'-

biphenyl]-4-ol, to serve as a valuable reference. Furthermore, it outlines the standard

experimental protocols for obtaining such data and visualizes the general workflow of

spectroscopic analysis.

Spectroscopic Data of Isomeric Nitro-Hydroxy
Biphenyls
Due to the limited availability of public data for 4-nitro-[1,1'-biphenyl]-3-ol, we present the

data for the isomer 3'-nitro-[1,1'-biphenyl]-4-ol. The substitution pattern significantly influences

the chemical shifts in NMR and the vibrational modes in IR spectroscopy.

3'-Nitro-[1,1'-biphenyl]-4-ol
Table 1: ¹H NMR Spectroscopic Data for 3'-Nitro-[1,1'-biphenyl]-4-ol

Chemical Shift (δ) in ppm Multiplicity Assignment

~10.32 broad singlet -OH
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Note: The chemical shift of the hydroxyl proton can vary with concentration and solvent.

Table 2: General Physicochemical Properties

Property Value

Molecular Formula C₁₂H₉NO₃

Molecular Weight 215.2 g/mol

Experimental Protocols
The following sections describe standard methodologies for acquiring spectroscopic data for

aromatic compounds like nitro-hydroxy biphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆,

CDCl₃).

The solution is transferred to an NMR tube.

Data Acquisition:

¹H NMR: Proton NMR spectra are acquired to identify the chemical environment, multiplicity

(splitting pattern), and integration (number of protons) of the hydrogen atoms.

¹³C NMR: Carbon-13 NMR spectra are recorded to determine the number of chemically non-

equivalent carbon atoms and their chemical environment. Techniques like Distortionless

Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH,

CH₂, and CH₃ groups.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

Solid Sample (KBr Pellet): A small amount of the sample is ground with potassium bromide

(KBr) and pressed into a thin pellet.

Attenuated Total Reflectance (ATR): The sample is placed directly on the ATR crystal.

Data Acquisition: The sample is scanned with infrared radiation, and the absorption is

measured as a function of wavenumber (cm⁻¹). Characteristic absorption bands indicate the

presence of specific functional groups (e.g., -OH, -NO₂, aromatic C-H).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Various types of mass spectrometers can be used, such as Electrospray

Ionization (ESI) or Electron Impact (EI) sources coupled with a mass analyzer (e.g.,

Quadrupole, Time-of-Flight).

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion

source.

Data Acquisition: The instrument ionizes the sample and separates the resulting ions based on

their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak

and various fragment ion peaks, which can provide structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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